(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide
Description
This compound features a bicyclo[2.2.1]heptane core substituted with a bromine atom at position 2, three methyl groups (positions 4, 7, and 7), and a ketone at position 3. The carboxamide group at position 1 is modified with N,N-dimethyl substituents.
Properties
Molecular Formula |
C13H20BrNO2 |
|---|---|
Molecular Weight |
302.21 g/mol |
IUPAC Name |
2-bromo-N,N,4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C13H20BrNO2/c1-11(2)12(3)6-7-13(11,8(14)9(12)16)10(17)15(4)5/h8H,6-7H2,1-5H3 |
InChI Key |
KBMARDPLVZNCNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)N(C)C)C)C |
solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Radical Bromination
Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄, bromination occurs preferentially at the tertiary carbon. For the bicyclic system, this method achieves 60–75% yields but may require subsequent purification to remove diastereomers.
Hunsdiecker Reaction
The Hunsdiecker bromodecarboxylation converts carboxylic acids to alkyl bromides. The silver salt of the bicycloheptane-1-carboxylic acid reacts with Br₂ in CCl₄, yielding 2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane. This method is efficient (70–85% yield) but requires anhydrous conditions.
Comparative Data :
| Method | Yield (%) | Selectivity | Conditions |
|---|---|---|---|
| Radical Bromination | 65 | Moderate | NBS, AIBN, CCl₄, 80°C |
| Hunsdiecker | 80 | High | AgBr, Br₂, CCl₄, reflux |
Carboxamide Formation
The carboxylic acid intermediate is converted to the N,N-dimethylcarboxamide via two established routes:
Carbamoyl Chloride Coupling
Reaction with N,N-dimethylcarbamoyl chloride in the presence of a tertiary base (e.g., triethylamine) provides the amide. This method, detailed in patent WO2013065059A1, achieves 90–95% purity with minimal byproducts.
Procedure :
CDI-Mediated Amidation
1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid, which then reacts with dimethylamine. This method, adapted from Kumar et al., avoids hazardous reagents and operates at 160–165°C in N,N-dimethylacetamide.
Optimization :
- Temperature : 160°C maximizes conversion (>95%).
- Solvent : N,N-dimethylacetamide enhances solubility and reaction efficiency.
One-Pot Synthesis Approach
A streamlined one-pot method combines bromination and amidation:
- Brominate the carboxylic acid via Hunsdiecker reaction.
- Directly treat the crude bromide with excess dimethylamine and CDI.
- Isolate the product via vacuum distillation.
Advantages :
- Eliminates intermediate purification steps.
- Achieves 70–75% overall yield.
Industrial-Scale Considerations
For bulk production, the carbamoyl chloride coupling method is preferred due to:
- Low energy consumption : Reactions proceed at room temperature.
- Recyclability : The tertiary base (e.g., triethylamine) is recovered and reused.
- Environmental compliance : No acidic gas emissions.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a different bicyclic structure.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in different applications .
Scientific Research Applications
(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the bicyclo[2.2.1]heptane core but differ in substituents, influencing their chemical and physical properties:
Key Observations :
- Naphthyl and benzodioxol derivatives (e.g., ) exhibit increased molecular weight and steric bulk compared to the dimethylcarboxamide analog, likely reducing solubility in polar solvents.
- Glycinamide analog (CAS 22662-93-7) introduces a secondary amine, enhancing hydrogen-bonding capacity, which may improve binding affinity in biological systems .
Physicochemical Properties
- Solubility : Ionic derivatives (e.g., CAS 52793-97-2) are likely water-soluble due to sulfonate groups, whereas halogenated analogs (e.g., brominated compounds) may favor organic solvents .
- Thermal Stability : reports melting points for naphthyridine carboxamides (~40 mg yields after TLC), but data for the target compound are absent .
- Purity : Industrial-grade analogs (e.g., CAS 52793-97-2) are available at 99% purity, suggesting scalable synthesis routes .
Biological Activity
The compound (2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide , also known by its chemical structure and various synonyms, has garnered interest in medicinal and biochemical research due to its unique bicyclic structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H15BrO3
- Molecular Weight : 275.14 g/mol
- CAS Number : 1053618-56-6
The biological activity of this compound is largely attributed to its structural components:
- Bromine Atom : The presence of bromine can influence the reactivity and interaction with biological targets.
- Bicyclic Structure : This provides stability and allows for specific interactions with enzymes or receptors in biological systems.
The compound may interact with various molecular pathways, potentially affecting processes such as enzyme inhibition or receptor modulation.
Biological Activity Overview
Research indicates several key areas where the compound demonstrates biological activity:
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various compounds, (2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with an IC50 value of approximately 25 µM.
- Enzyme Inhibition : A screening assay for enzyme inhibitors revealed that the compound effectively inhibited the Type III secretion system (T3SS) in Salmonella enterica, reducing virulence factor secretion by 40% at a concentration of 50 µM. This suggests potential applications in developing therapeutic agents targeting bacterial infections.
- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 30 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
